An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Diphenyl-1,2,4-triazine Derivatives
An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Diphenyl-1,2,4-triazine Derivatives
Introduction: The Rising Prominence of the 1,2,4-Triazine Scaffold in Medicinal Chemistry
The 1,2,4-triazine core, a six-membered heterocyclic motif containing three nitrogen atoms, has garnered significant attention within the scientific community, particularly in the realm of drug discovery and materials science. Among its various substituted forms, the 3,6-diphenyl-1,2,4-triazine framework serves as a privileged scaffold, underpinning the development of a diverse array of bioactive molecules. These compounds have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, anticancer, antifungal, and neuroprotective effects.[1][2] Their therapeutic potential is intricately linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets.
This technical guide offers a comprehensive exploration of the core physicochemical properties of 3,6-diphenyl-1,2,4-triazine derivatives. It is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, structural characteristics, solubility, lipophilicity, and electronic properties of this important class of compounds. By elucidating the interplay between structure and function, this guide aims to facilitate the rational design of novel 3,6-diphenyl-1,2,4-triazine derivatives with enhanced therapeutic efficacy.
Synthesis of the 3,6-Diphenyl-1,2,4-triazine Core and its Derivatives
The synthetic accessibility of the 1,2,4-triazine ring system is a key factor contributing to its widespread investigation. A variety of synthetic strategies have been developed to construct the 3,6-diphenyl-1,2,4-triazine scaffold, often employing a condensation reaction between a 1,2-dicarbonyl compound and an appropriate nitrogen-containing precursor.
A prevalent and efficient method involves the condensation of benzil (a 1,2-dicarbonyl) with an amidrazone or a related species. This approach allows for the introduction of diverse substituents at the 5-position of the triazine ring. Furthermore, one-pot synthetic methodologies have been developed to streamline the synthesis of substituted 1,2,4-triazines, enhancing efficiency and yield.[3]
Experimental Protocol: One-Pot Synthesis of Substituted 3,6-Diphenyl-1,2,4-triazines
This protocol outlines a general one-pot procedure for the synthesis of 3,6-diphenyl-1,2,4-triazine derivatives, adapted from established literature methods.[3]
Materials:
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Benzil
-
Appropriate amide (e.g., acetamide, benzamide)
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Hydrazine hydrate
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Base (e.g., potassium hydroxide)
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Ethanol
Procedure:
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A mixture of benzil (1 equivalent) and the desired amide (1 equivalent) in ethanol is treated with a solution of potassium hydroxide.
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The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
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Upon completion of the initial condensation, hydrazine hydrate (1.2 equivalents) is added to the reaction mixture.
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The mixture is then refluxed for a specified period, again monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
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The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent.
This versatile method allows for the synthesis of a variety of 3,6-diphenyl-1,2,4-triazine derivatives with different substituents at the 5-position, depending on the choice of the starting amide.
Caption: Workflow for the one-pot synthesis of 3,6-diphenyl-1,2,4-triazine derivatives.
Structural Characteristics
The three-dimensional structure of 3,6-diphenyl-1,2,4-triazine derivatives plays a pivotal role in their interaction with biological targets. X-ray crystallography is the definitive method for elucidating the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of 3,6-diphenyl-1,2,4-triazine derivatives are critical determinants of their drug-like characteristics. Key parameters include melting point, solubility, and lipophilicity (LogP).
Melting Point
The melting point of a compound is an indicator of its purity and the strength of its crystal lattice forces. For 3,6-diphenyl-1,2,4-triazine derivatives, the melting point can vary significantly depending on the nature and position of the substituents.
| Compound | Substituent(s) | Melting Point (°C) | Reference |
| 3,6-Diphenyl-5-methyl-1,2,4-triazine | 5-methyl | 113-115 | |
| 6-(p-Methylphenyl)-3-phenyl-1,2,4-triazine | 6-(p-tolyl) | 128-130 | |
| 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine | 3-(2-pyridyl) | 191-193 | [4] |
| 3-Hydroxy-5,6-diphenyl-1,2,4-triazine | 3-hydroxy | >300 | [5][6] |
Solubility
Solubility is a crucial factor for drug delivery and bioavailability. The solubility of 1,2,4-triazine derivatives is highly dependent on the polarity of the molecule and the solvent. Generally, the introduction of polar functional groups, such as hydroxyl or sulfonate groups, can enhance aqueous solubility. Conversely, the parent 3,6-diphenyl-1,2,4-triazine and its nonpolar derivatives are expected to be more soluble in organic solvents.
Quantitative solubility data for these compounds is not extensively reported in the literature. However, qualitative assessments indicate that many triazine derivatives are soluble in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for in vitro biological assays. For instance, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid monosodium salt hydrate is noted to be soluble in water due to the presence of the sulfonate groups.[7]
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient between n-octanol and water (LogP), is a critical parameter in drug design. It influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall pharmacokinetic profile. A balanced lipophilicity is often sought to achieve optimal absorption and distribution.
The "shake-flask" method is the traditional approach for determining LogP, but it can be time-consuming and require significant amounts of pure compound. A more high-throughput and widely accepted alternative is the use of reversed-phase high-performance liquid chromatography (RP-HPLC).
This protocol provides a generalized workflow for the determination of LogP values using RP-HPLC.
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.
Materials:
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High-performance liquid chromatograph (HPLC) with a UV detector
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Reversed-phase C18 column
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Mobile phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer at a specific pH)
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A set of standard compounds with known LogP values
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The 3,6-diphenyl-1,2,4-triazine derivative to be tested
Procedure:
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System Preparation: Equilibrate the HPLC system with the chosen mobile phase composition.
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound).
-
Generate a calibration curve: Plot log k' versus the known LogP values of the standards. A linear regression of this plot will yield a calibration equation.
-
Sample Analysis: Inject the 3,6-diphenyl-1,2,4-triazine derivative and determine its retention time.
-
Calculate log k' for the test compound.
-
Determine LogP: Using the calibration equation, calculate the LogP of the test compound from its log k' value.
Caption: Workflow for the experimental determination of LogP using RP-HPLC.
Calculated LogP (CLogP) values for some 5,6-diphenyl-1,2,4-triazine derivatives have been reported in the literature, providing valuable insights for guiding synthetic efforts.[4]
Electronic Properties and Spectroscopic Characterization
The electronic properties of 3,6-diphenyl-1,2,4-triazine derivatives, such as their frontier molecular orbital energies (HOMO and LUMO), are fundamental to understanding their reactivity, photophysical behavior, and potential applications in materials science. These properties can be investigated both experimentally through techniques like cyclic voltammetry and computationally using methods such as Density Functional Theory (DFT).
DFT calculations have been employed to study the electronic structure of 1,2,4-triazine derivatives, providing information on their HOMO-LUMO energy gaps, which are related to their electronic absorption and emission properties.[8]
Spectroscopic Data
Standard spectroscopic techniques are essential for the characterization and structural elucidation of 3,6-diphenyl-1,2,4-triazine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure of these compounds. The chemical shifts and coupling patterns of the protons and carbons in the phenyl rings and the triazine core provide a detailed map of the molecular structure. For example, in the 1H NMR spectrum of 3,6-diphenyl-5-methyl-1,2,4-triazine, a characteristic singlet for the methyl protons is observed around δ 2.65 ppm, while the aromatic protons appear as a multiplet in the region of δ 7.70 - 8.30 ppm.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for C=N and C=C stretching vibrations in the aromatic rings are typically observed.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Applications in Drug Discovery: A Structure-Activity Relationship Perspective
The physicochemical properties of 3,6-diphenyl-1,2,4-triazine derivatives are intimately linked to their biological activity. By systematically modifying the substituents on the triazine core and the phenyl rings, researchers can modulate these properties to optimize potency, selectivity, and pharmacokinetic profiles.
G-Protein-Coupled Receptor 84 (GPR84) Antagonists
A notable application of 5,6-diphenyl-1,2,4-triazine derivatives is in the development of antagonists for G-protein-coupled receptor 84 (GPR84), a target implicated in inflammatory diseases. Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl rings and the 3-position of the triazine ring significantly impact antagonist activity.[4] The lipophilicity and electronic nature of the substituents play a crucial role in the binding affinity of these compounds to the receptor.
Adenosine A2A Receptor Antagonists
Derivatives of 5,6-diphenyl-1,2,4-triazin-3-amine have been identified as potent and selective antagonists of the adenosine A2A receptor, a target for the treatment of Parkinson's disease.[9] The optimization of these compounds involves fine-tuning their physicochemical properties to enhance their potency and reduce off-target effects.
Caption: The relationship between structure, physicochemical properties, and biological activity.
Conclusion
The 3,6-diphenyl-1,2,4-triazine scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents and functional materials. A thorough understanding of the physicochemical properties of its derivatives is paramount for realizing their full potential. This technical guide has provided a comprehensive overview of the synthesis, structural features, and key physicochemical parameters of these compounds, along with their applications in drug discovery. By leveraging this knowledge, researchers can continue to innovate and develop new 3,6-diphenyl-1,2,4-triazine derivatives with tailored properties for a wide range of scientific and therapeutic applications.
References
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- 6. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(2-吡啶基)-5,6-二苯基-1,2,4-三嗪-p,p -二磺酸一钠盐水合物,97% C20H13N4NaO6S2 [sigmaaldrich.com]
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